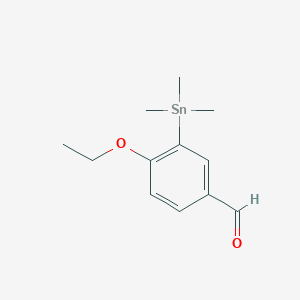
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an ethoxy group at the 4-position and a trimethylstannyl group at the 3-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- typically involves the stannylation of a suitable precursor. One common method is the reaction of 4-ethoxybenzaldehyde with trimethyltin chloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- are not well-documented, the general approach involves large-scale stannylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid
Reduction: 4-ethoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
科学的研究の応用
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can participate in organometallic reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
類似化合物との比較
Similar Compounds
Benzaldehyde, 4-ethoxy-: Lacks the trimethylstannyl group, making it less reactive in organometallic reactions.
Benzaldehyde, 4-methoxy-3-(trimethylstannyl)-: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
Uniqueness
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- is unique due to the presence of both the ethoxy and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
184033-47-4 |
|---|---|
分子式 |
C12H18O2Sn |
分子量 |
312.98 g/mol |
IUPAC名 |
4-ethoxy-3-trimethylstannylbenzaldehyde |
InChI |
InChI=1S/C9H9O2.3CH3.Sn/c1-2-11-9-5-3-8(7-10)4-6-9;;;;/h3-5,7H,2H2,1H3;3*1H3; |
InChIキー |
IDSZDZAKPVRIPU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C=O)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



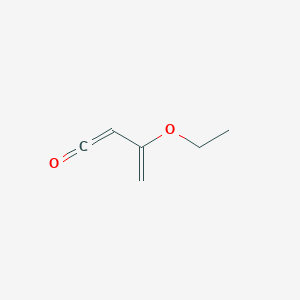

![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
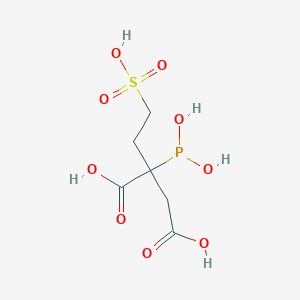
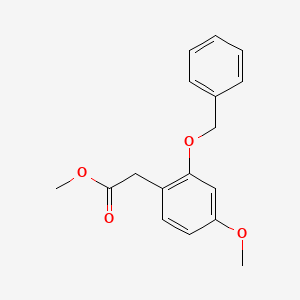
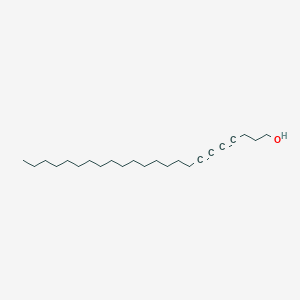
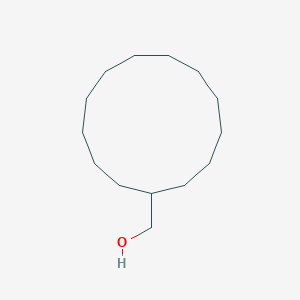
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
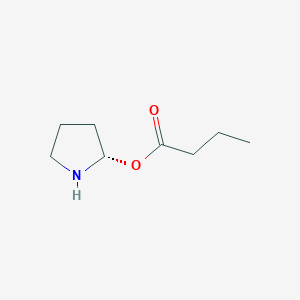
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

